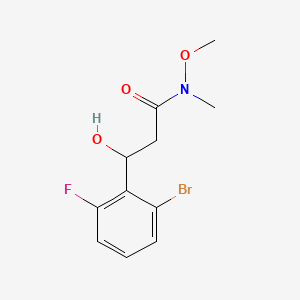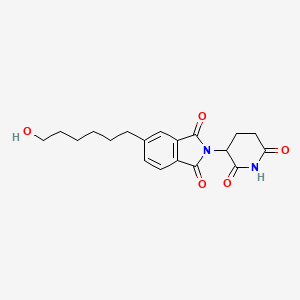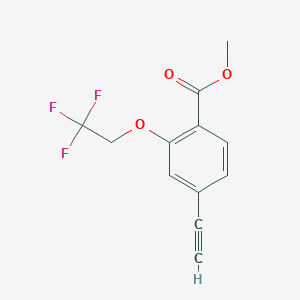
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzene, substituted with bromine, fluorine, methyl, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the methyl group . The bromine and fluorine atoms can be introduced through halogenation reactions, while the methylsulfonyl group can be added using sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzoic acid, while reduction of the bromine atom can yield 2-fluoro-1-methyl-3-(methylsulfonyl)benzene .
Scientific Research Applications
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-fluoro-3-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-2-fluoro-3-(methylsulfonyl)benzene
Uniqueness
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms, along with the methylsulfonyl group, provides a unique combination of electronic and steric effects .
Properties
Molecular Formula |
C8H8BrFO2S |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-5-3-6(9)4-7(8(5)10)13(2,11)12/h3-4H,1-2H3 |
InChI Key |
IRILBKGVOGCZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



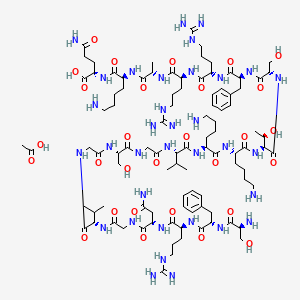

![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)

![(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide](/img/structure/B14767629.png)
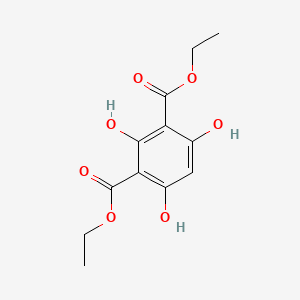
![rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one](/img/structure/B14767634.png)
